4-Octen-3-one, (4Z)-
Description
(4Z)-4-Octen-3-one is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O, characterized by a Z-configuration at the C4 double bond. This stereochemistry places substituents on the same side of the double bond, influencing its physical properties, chemical reactivity, and biological interactions. The compound is notable for its role in coordination chemistry, as evidenced by its europium complex C₃₀H₃₀EuF₂₁O₆, where it acts as a ligand . Its applications span materials science and organic synthesis, though its biological activity remains less explored compared to analogs like pheromones or degradation byproducts.
Properties
CAS No. |
526222-47-9 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(Z)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6- |
InChI Key |
JPTOCTSNXXKSSN-SREVYHEPSA-N |
Isomeric SMILES |
CCC/C=C\C(=O)CC |
Canonical SMILES |
CCCC=CC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octen-3-one, (4Z)-, typically involves the use of specific reagents and conditions to achieve the desired configuration. One common method is the catalytic hydrogenation of 4-octyn-3-one, which selectively reduces the triple bond to a double bond, resulting in the formation of 4-Octen-3-one, (4Z)-. The reaction is usually carried out under mild conditions using a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of 4-Octen-3-one, (4Z)-, can be achieved through large-scale catalytic processes. These processes often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Octen-3-one, (4Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-octen-3-ol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-octen-3-ol.
Substitution: Various substituted enones and related compounds.
Scientific Research Applications
4-Octen-3-one, (4Z)-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Octen-3-one, (4Z)-, involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be related to its ability to disrupt cell membranes and inhibit the growth of microorganisms. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
(4E)-4-Octen-3-one: Stereoisomer Contrast
The E-isomer of 4-Octen-3-one differs in the geometry of the C4 double bond (substituents on opposite sides). Key distinctions include:
- Chemical Reactivity : The E-isomer may exhibit greater steric stability, favoring nucleophilic additions (e.g., Michael additions) at the α,β-unsaturated site.
- Spectral Data : The Z-configuration in (4Z)-4-Octen-3-one results in distinct NMR chemical shifts (e.g., downfield shifts for protons near the carbonyl group) and IR absorption bands (C=O stretch at ~1670 cm⁻¹) .
1,4-Pentadien-3-one: Shorter-Chain Analogue
This C₅H₆O compound shares the α,β-unsaturated ketone motif but features a conjugated dienone system (double bonds at C1–C2 and C4–C5):
- Reactivity: The conjugated dienone structure enhances susceptibility to Diels-Alder reactions and oxidative degradation.
- Environmental Relevance: Identified as a degradation product of bisphenol A (BPA) during ozonation, suggesting higher environmental persistence than (4Z)-4-Octen-3-one .
- Volatility : Lower molecular weight contributes to higher volatility, impacting its utility in fragrance applications.
Methyl (2E,4Z,6Z)-Decatrienoate: Pheromone Analogue
This C₁₁H₁₆O₂ ester, produced by Thyanta spp. stink bugs, contains three conjugated double bonds (2E,4Z,6Z):
- Biological Specificity : The 4Z configuration is critical for pheromone activity, as stereochemical mismatches (e.g., E-configuration) disrupt insect communication .
- Structural Stability : The ester group reduces electrophilicity compared to the ketone in 4-Octen-3-one, enhancing volatility but limiting participation in nucleophilic reactions.
Europium Complex of (4Z)-4-Octen-3-one
The europium(III) complex C₃₀H₃₀EuF₂₁O₆ highlights the compound’s ability to act as a ligand. Unique features include:
- Fluorinated Substituents : Heptafluoro and dimethyl groups enhance thermal stability and luminescent properties, making it valuable in optoelectronic materials.
- Coordination Chemistry: Unlike simpler ketones, (4Z)-4-Octen-3-one’s Z-configuration facilitates chelation with lanthanides, a property absent in non-fluorinated analogs .
Comparative Data Table
| Compound | Molecular Formula | Key Features | Boiling Point (°C) | Reactivity Highlights | Biological/Environmental Role |
|---|---|---|---|---|---|
| (4Z)-4-Octen-3-one | C₈H₁₄O | Z-configuration, α,β-unsaturated ketone | ~180 (est.) | Moderate electrophilicity, ligand coordination | Materials science applications |
| (4E)-4-Octen-3-one | C₈H₁₄O | E-configuration, symmetrical dipole | ~190 (est.) | Higher steric stability | Limited data |
| 1,4-Pentadien-3-one | C₅H₆O | Conjugated dienone, short-chain | ~120 | High Diels-Alder reactivity | BPA degradation byproduct |
| Methyl (2E,4Z,6Z)-decatrienoate | C₁₁H₁₆O₂ | Triple conjugated double bonds, ester group | ~250 | Pheromone specificity | Insect communication |
| Europium complex | C₃₀H₃₀EuF₂₁O₆ | Fluorinated, Z-configuration, chelating ligand | >300 | Luminescent, thermally stable | Optoelectronic materials |
Key Research Findings
Stereochemical Influence : The Z-configuration in (4Z)-4-Octen-3-one reduces its boiling point by ~10°C compared to the E-isomer, as predicted by molecular dipole calculations .
Environmental Impact : 1,4-Pentadien-3-one’s role in BPA degradation underscores its persistence in aqueous systems, whereas (4Z)-4-Octen-3-one is less studied in environmental contexts .
Biological Specificity: Methyl decatrienoate’s 4Z configuration is evolutionarily conserved in Thyanta spp., highlighting the importance of stereochemistry in pheromone signaling .
Material Applications: The europium complex’s stability (>300°C) and luminescence make it superior to non-chelated analogs for use in sensors and LEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
